1-(1,2-Dibromoethyl)-4-fluorobenzene
Overview
Description
1-(1,2-Dibromoethyl)-4-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(1,2-Dibromoethyl)-4-fluorobenzene typically involves the bromination of 4-fluorostyrene. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the addition of bromine to 4-fluorostyrene in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the rate of bromination and to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(1,2-Dibromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 4-fluorostyrene or other related compounds.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated and fluorinated benzoic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
1-(1,2-Dibromoethyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties, such as flame retardancy.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their potential toxicity and environmental impact.
Mechanism of Action
The mechanism of action of 1-(1,2-Dibromoethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its action include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
1-(1,2-Dibromoethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Another brominated compound used in flame retardants.
1,2-Dibromoethylene: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromo-1-phenylethane: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
These compounds share similar bromination patterns but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in its specific uses and chemical behavior.
Properties
IUPAC Name |
1-(1,2-dibromoethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVBBKYOWCLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669943 | |
Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-35-6 | |
Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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